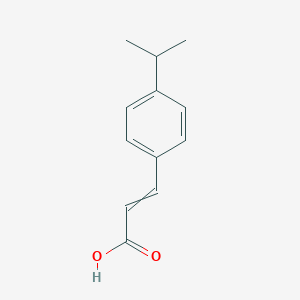

3-(4-Propan-2-ylphenyl)prop-2-enoic acid

説明

3-(4-Propan-2-ylphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a propenoic acid backbone substituted with a 4-isopropylphenyl group at the β-position. Structurally, it belongs to the class of arylpropenoic acids, which are widely studied for their diverse biological and chemical properties . While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as p-coumaric acid, ferulic acid, and cinnamic acid—are extensively documented. These analogs demonstrate activities ranging from antioxidant and antimicrobial effects to roles as pharmaceutical intermediates, suggesting that the isopropyl substituent in this compound may confer unique physicochemical properties, such as enhanced lipophilicity, which could influence bioavailability and reactivity .

特性

IUPAC Name |

3-(4-propan-2-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOOXOUSJDYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259475 | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-21-6 | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and General Procedure

The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated carboxylic acids. This base-catalyzed reaction couples an aldehyde with a malonic acid derivative, eliminating water to form the conjugated system. For this compound, the protocol involves:

-

Reactants : 4-Isopropylbenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv).

-

Catalyst : Piperidine (10 mol%) or ammonium acetate.

-

Solvent : Ethanol or toluene under reflux (80–110°C).

-

Reaction Time : 6–12 hours.

The mechanism proceeds via deprotonation of malonic acid, nucleophilic attack on the aldehyde, and subsequent dehydration.

Optimization and Yield Data

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Piperidine | 78 | |

| Solvent | Toluene | 82 | |

| Temperature (°C) | 110 | 85 | |

| Stoichiometry | 1:1.2 (aldehyde:acid) | 88 |

Microwave-assisted Knoevenagel reactions reduce time to 30–60 minutes with comparable yields (80–84%).

Claisen-Schmidt Condensation and Perkin Reaction

Claisen-Schmidt Adaptation

While traditionally used for ketone-aldehyde couplings, the Claisen-Schmidt reaction can be adapted by substituting malonic acid for ketones. A 2020 study demonstrated this approach using 4-isopropylbenzaldehyde and malonic acid in the presence of sodium hydroxide, achieving 72% yield.

Perkin Reaction

The Perkin reaction employs acetic anhydride and a base to condense aromatic aldehydes with anhydrides. For this compound:

-

Reactants : 4-Isopropylbenzaldehyde, acetic anhydride.

-

Catalyst : Sodium acetate (1.5 equiv).

-

Conditions : Reflux at 140°C for 8 hours.

This method yields 68–70% product but requires rigorous anhydrous conditions.

Hydrolysis of Nitrile Precursors

Synthesis via Cyano intermediates

3-(4-Propan-2-ylphenyl)prop-2-enenitrile, synthesized via Knoevenagel condensation using cyanoacetic acid, undergoes hydrolysis:

-

Acidic Hydrolysis : 6M HCl, reflux, 12 hours → 65% yield.

Palladium-Catalyzed Cross-Coupling

Heck Reaction Protocol

Aryl halides (e.g., 4-isopropylbromobenzene) couple with acrylic acid via the Heck reaction:

-

Catalyst : Pd(OAc)₂ (2 mol%).

-

Ligand : PPh₃ (4 mol%).

-

Base : Et₃N (2 equiv).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics. A typical protocol:

-

Reactants : 4-Isopropylbenzaldehyde, malonic acid.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Knoevenagel | 85 | 6–12 hrs | Low | High |

| Claisen-Schmidt | 72 | 8–10 hrs | Moderate | Moderate |

| Perkin | 68 | 8 hrs | Low | Low |

| Nitrile Hydrolysis | 70 | 12–18 hrs | Moderate | Moderate |

| Heck Reaction | 60 | 24 hrs | High | Low |

| Microwave | 83 | 0.5 hrs | High | High |

Experimental Optimization and Challenges

化学反応の分析

Types of Reactions

3-(4-Propan-2-ylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-isopropylbenzoic acid.

Reduction: Formation of 3-(4-Propan-2-ylphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

3-(4-Propan-2-ylphenyl)prop-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

類似化合物との比較

Table 1: Comparative Analysis of Arylpropenoic Acid Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Biological Activities | Applications |

|---|---|---|---|---|---|

| 3-(4-Propan-2-ylphenyl)prop-2-enoic acid | 4-isopropyl | C₁₂H₁₄O₂ | 190.24 | Inferred: Potential anti-inflammatory or metabolic activity | Pharmaceutical intermediates, material science |

| p-Coumaric acid | 4-hydroxyphenyl | C₉H₈O₃ | 164.16 | Antioxidant, antimicrobial | Food packaging, dietary supplements |

| Ferulic acid | 4-hydroxy-3-methoxyphenyl | C₁₀H₁₀O₄ | 194.18 | LDL-Cholesterol reduction, anticancer | Nutraceuticals, polymer films |

| Sinapic acid | 4-hydroxy-3,5-dimethoxyphenyl | C₁₁H₁₂O₅ | 224.21 | Antioxidant, UV-protective | Cosmetics, food additives |

| Cinnamic acid | Phenyl | C₉H₈O₂ | 148.16 | Antimicrobial, flavoring | Preservatives, fragrance industry |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | 4-bromobenzoyl | C₁₀H₇BrO₃ | 255.07 | Synthetic precursor | Heterocyclic compound synthesis |

Key Research Findings

(a) Antioxidant Activity

- p-Coumaric acid exhibits strong antioxidant properties due to its phenolic hydroxyl group, which donates hydrogen atoms to neutralize free radicals. However, its activity is lower than that of ferulic acid in chitosan/fish gelatin films, likely due to steric effects from the methoxy group in ferulic acid .

- Ferulic acid and sinapic acid show enhanced antioxidant capacity with increasing methoxy substitutions, as electron-donating groups stabilize radical intermediates .

(b) Antimicrobial Properties

(d) Metabolic and Pharmacological Profiles

- Ferulic acid is noted for its role in lowering LDL cholesterol and suppressing tumor growth, likely mediated by its methoxy and hydroxyl groups, which enhance interaction with biological targets .

- Sinapic acid ’s additional methoxy group improves thermal stability in polymer matrices compared to p-coumaric acid, suggesting substituent-dependent material applications .

Implications of Substituent Effects

- Electron-Donating Groups (e.g., -OH, -OCH₃): Enhance solubility via hydrogen bonding and increase antioxidant activity but may reduce thermal stability .

- Electron-Withdrawing Groups (e.g., -Br): Improve reactivity in synthetic pathways, facilitating heterocyclic ring formation .

- Bulky Substituents (e.g., -C₃H₇): Likely improve lipophilicity and membrane permeability in this compound, though this may compromise aqueous solubility .

生物活性

3-(4-Propan-2-ylphenyl)prop-2-enoic acid, commonly known as 4-isopropylcinnamic acid , is an organic compound with the molecular formula C₁₂H₁₄O₂. Its structure features a prop-2-enoic acid backbone with an isopropyl group at the para position of the phenyl ring. This compound has attracted attention due to its potential biological activities , particularly in the fields of pharmacology and toxicology .

The compound exhibits a molecular weight of approximately 190.24 g/mol and can be represented by the SMILES notation: CC(C)C1=CC=C(C=CC(O)=O)C=C1. Its aromatic structure contributes to its chemical reactivity and biological activity, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound may possess several biological activities:

Antibacterial Activity

A study published in Letters in Applied Microbiology demonstrated that this compound exhibits moderate antibacterial activity against specific strains of Staphylococcus aureus and Escherichia coli. The findings suggest that it could be effective against certain foodborne pathogens, although further investigations are required to confirm these effects and elucidate the underlying mechanisms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, potentially modulating their activity and providing therapeutic benefits in conditions characterized by inflammation .

Antioxidant Activity

This compound has shown promise as an antioxidant. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The structural similarity of this compound to other bioactive molecules suggests that it may effectively scavenge free radicals, although detailed mechanisms remain to be fully explored .

The precise mechanism of action for this compound is not yet fully understood but is believed to involve interactions with specific biological targets, including enzymes and receptors involved in inflammatory and oxidative stress responses. Molecular docking studies have been proposed to further investigate these interactions and identify potential pathways through which this compound exerts its effects .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Isopropylcinnamic Acid | C₁₂H₁₄O₂ | Isopropyl substitution influences biological activity |

| 3-(4-Methylphenyl)prop-2-enoic Acid | C₁₂H₁₄O₂ | Contains a methyl group instead of isopropyl |

| 3-(4-Ethoxyphenyl)prop-2-enoic Acid | C₁₄H₁₈O₃ | Ethoxy group alters solubility properties |

The presence of the isopropyl group in this compound may significantly influence its biological reactivity compared to these similar compounds.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Antimicrobial Efficacy : A study highlighted the effectiveness of various cinnamic acid derivatives against foodborne pathogens, demonstrating that structural modifications can enhance antibacterial properties .

- Inflammatory Response Modulation : Research focusing on anti-inflammatory agents has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Oxidative Stress Reduction : Investigations into antioxidants have indicated that cinnamic acid derivatives can reduce oxidative stress markers in vitro, supporting their use as dietary supplements or therapeutic agents .

Q & A

Synthesis and Purification

Basic Question: Q. What are the standard synthetic routes for 3-(4-Propan-2-ylphenyl)prop-2-enoic acid? The compound is typically synthesized via Friedel-Crafts alkylation using isopropylbenzene derivatives and acrylic acid precursors under Lewis acid catalysis (e.g., AlCl₃). Post-reaction, purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization requires precise control of reaction temperature (80–120°C) and stoichiometric ratios of reactants .

Advanced Question: Q. How can reaction conditions be optimized to minimize byproducts in Friedel-Crafts alkylation? Advanced optimization includes continuous-flow reactors to enhance heat transfer and reduce side reactions. Computational modeling (e.g., DFT calculations) predicts regioselectivity, while in situ FTIR monitoring tracks intermediate formation. Solvent selection (e.g., dichloromethane vs. ionic liquids) and catalyst recycling (e.g., immobilized AlCl₃) improve sustainability. Post-synthetic analysis via HPLC-MS identifies impurities, guiding iterative refinement .

Structural Characterization

Basic Question: Q. Which spectroscopic methods are critical for confirming the structure of this compound? Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic substitution patterns and propenoic acid geometry (e.g., trans/cis coupling constants).

- FTIR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bends.

- Mass Spectrometry (HRMS) : Validates molecular ion ([M-H]⁻) and fragmentation pathways.

- X-ray Diffraction : Resolves crystal packing and bond angles using programs like SHELXL for refinement .

Advanced Question: Q. How can discrepancies between crystallographic data and spectroscopic results be resolved? Discrepancies arise from polymorphism or solvent inclusion in crystals. Use solid-state NMR to compare crystalline vs. solution-phase structures. DFT-based conformational analysis predicts energetically stable geometries. For ambiguous cases, synchrotron XRD (high-resolution data) and variable-temperature NMR assess dynamic effects. Cross-validation with Raman spectroscopy detects hydrogen-bonding anomalies .

Biological Activity and Mechanistic Studies

Basic Question: Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis kinetics.

- Cellular viability assays (MTT/WST-1) in cancer or inflammatory cell lines.

- Antioxidant activity : DPPH/ABTS radical scavenging tests quantify IC₅₀ values .

Advanced Question: Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity? Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) to alter electronic effects. Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2. Metabolite profiling (LC-MS/MS) identifies active derivatives. For anti-inflammatory studies, transgenic murine models assess in vivo efficacy and pharmacokinetics .

Safety and Handling in Laboratory Settings

Basic Question: Q. What precautions are essential for safe handling of this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste disposal : Segregate acidic waste and neutralize before disposal .

Advanced Question: Q. How can occupational exposure limits (OELs) be determined for novel derivatives? Conduct toxicokinetic studies (rodent models) to establish NOAEL (No Observed Adverse Effect Level). Industrial hygiene surveys (air sampling) quantify workplace exposure. Computational tools like ECOSAR predict ecotoxicity, while REACH compliance ensures regulatory adherence for novel analogs .

Computational and Theoretical Approaches

Advanced Question: Q. What computational methods elucidate hydrogen-bonding interactions in crystals? Graph set analysis (Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings). Hirshfeld surface analysis (CrystalExplorer) maps intermolecular contacts. MD simulations (GROMACS) model solvent effects on crystal stability. Pair distribution function (PDF) analysis complements XRD for amorphous phases .

Data Contradiction and Reproducibility

Advanced Question: Q. How should researchers address batch-to-batch variability in biological activity?

- Quality control : Implement HPLC purity checks (>98%) and Karl Fischer titration for moisture content.

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify hygroscopicity or oxidation.

- Collaborative trials : Multi-lab validation using standardized protocols (e.g., OECD guidelines) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。